Product packaging for 6-Oxaspiro[3.4]octan-2-amine(Cat. No.:CAS No. 1374659-21-8)

6-Oxaspiro[3.4]octan-2-amine

Cat. No.: B2983347
CAS No.: 1374659-21-8
M. Wt: 127.187
InChI Key: RZAVDURPAHGGQM-UHFFFAOYSA-N
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Description

6-Oxaspiro[3.4]octan-2-amine (CAS 1374659-21-8) is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery . This compound, with a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol, features a unique structure that combines an amine functional group with a spiro-fused oxane ring . This rigid, three-dimensional architecture is highly valuable for constructing diverse compound libraries aimed at exploring novel chemical space. Spirocyclic scaffolds analogous to this compound are extensively utilized in pharmaceutical research to develop ligands for various biological targets . For instance, closely related diazaspiro[3.4]octane derivatives have been investigated as potent sigma-1 receptor (σ1R) antagonists . This mechanism of action is a promising strategy for enhancing the antinociceptive effect of opioids like morphine and rescuing morphine-induced analgesic tolerance, presenting a potential pathway for novel pain management therapeutics . Furthermore, spirocyclic frameworks serve as critical core structures in designing agonists for other targets, such as the muscarinic M4 receptor, highlighting the versatility of this chemotype in central nervous system (CNS) drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B2983347 6-Oxaspiro[3.4]octan-2-amine CAS No. 1374659-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[3.4]octan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-3-7(4-6)1-2-9-5-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAVDURPAHGGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-21-8
Record name 6-oxaspiro[3.4]octan-2-amine
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Synthetic Methodologies for 6 Oxaspiro 3.4 Octan 2 Amine and Its Core Framework

Strategies for Spirocyclic Ring Construction

Palladium-Catalyzed Intramolecular Cyclizations

Palladium catalysis offers a powerful and versatile tool for the construction of complex cyclic and spirocyclic systems. researchgate.netdivyarasayan.org These reactions often proceed with high efficiency and selectivity, making them attractive for the synthesis of intricate molecular architectures. nih.gov

One prominent strategy involves the intramolecular Heck reaction. In a hypothetical pathway to the 6-oxaspiro[3.4]octane core, a suitably substituted alkenyl or aryl halide could undergo palladium-catalyzed cyclization. For instance, a precursor bearing a vinyl or aryl halide on the cyclobutane (B1203170) ring and an appropriately tethered alcohol could cyclize onto the unsaturated moiety. The palladium(0) catalyst would oxidatively add to the halide, followed by intramolecular carbopalladation of the alkene or aryne, and subsequent reductive elimination to furnish the spirocyclic ether.

Another powerful approach is the palladium-catalyzed C-H activation/functionalization. nih.govnih.gov This method allows for the direct coupling of a C-H bond with a reactive partner, bypassing the need for pre-functionalized starting materials. nih.gov For the synthesis of the 6-oxaspiro[3.4]octane skeleton, a molecule containing a cyclobutanol (B46151) with a tethered aryl or alkyl group could be subjected to directed C-H activation. A palladium catalyst, guided by a directing group, could selectively activate a C-H bond on the tether, leading to the formation of a palladacycle intermediate. nih.gov Subsequent reductive elimination would then forge the C-O bond, completing the spirocyclic framework. The synthesis of spiro-fused O-heterocycles has been reported using such cascade processes. researchgate.net

Palladium-catalyzed cascade reactions, which combine multiple bond-forming events in a single operation, are particularly efficient for building complex structures. nih.gov A sequence involving an allylic substitution followed by a Heck cyclization and C-H activation could be envisioned for the construction of related spiro-fused heterocycles. researchgate.net

Method Precursor Type Key Palladium-Catalyzed Step Potential for 6-Oxaspiro[3.4]octane Synthesis
Intramolecular Heck ReactionAlkenyl/Aryl halide with tethered alcoholCarbopalladationHigh
C-H ActivationCyclobutanol with tethered alkyl/aryl groupPalladacycle formationHigh
Cascade ReactionAllyl ammonium (B1175870) salts and aryl halidesAllylic substitution/Heck/C-H activationModerate

Organometallic Reagent-Mediated Syntheses (e.g., Reductive Lithiation, Organolanthanide Additions, Grignard Reactions)

Organometallic reagents are fundamental in carbon-carbon bond formation and can be strategically employed in the synthesis of spirocyclic systems. chadsprep.comyoutube.comyoutube.comtib.eu

Reductive Lithiation: This method is highly effective for generating organolithium compounds from precursors like thioethers or alkyl halides. pitt.eduresearchgate.net For the synthesis of the 6-oxaspiro[3.4]octane core, one could envision the reductive lithiation of a cyclobutane derivative bearing a protected hydroxymethyl group and a phenylthio- or halo-substituted side chain. The resulting organolithium species could then undergo an intramolecular nucleophilic attack on an epoxide or an aldehyde to form the tetrahydrofuran (B95107) ring. The use of lithium naphthalenide or lithium di-tert-butylbiphenylide are common reagents for such transformations. researchgate.net

Organolanthanide Additions: While less common, organolanthanide reagents, such as those derived from samarium or ytterbium, offer unique reactivity profiles. Samarium(II) iodide (SmI2) is a powerful single-electron transfer agent that can promote a variety of cyclization reactions. A potential strategy could involve the SmI2-mediated reductive coupling of a keto-aldehyde or a keto-ester precursor, where the cyclobutane ring is already in place. This could lead to the formation of the tetrahydrofuran ring with the concomitant creation of the spiro center.

Grignard Reactions: Grignard reagents are among the most well-known organometallic compounds and are widely used for forming alcohols from carbonyls. leah4sci.comorganic-chemistry.orgbyjus.comsigmaaldrich.com A plausible route to a precursor for 6-oxaspiro[3.4]octan-2-amine could involve the addition of a Grignard reagent to a cyclobutanone (B123998) derivative. For example, the reaction of cyclobutanone with allylmagnesium bromide would yield 1-allylcyclobutanol. This intermediate could then be subjected to hydroboration-oxidation to give a diol, which upon acid-catalyzed cyclization would form the 6-oxaspiro[3.4]octane skeleton. Alternatively, a Grignard reagent can open an epoxide ring, which could be a key step in constructing the tetrahydrofuran portion of the molecule. leah4sci.commasterorganicchemistry.com

Reagent Type Synthetic Strategy Key Transformation Applicability
Organolithium (from Reductive Lithiation)Intramolecular cyclizationNucleophilic attack on an electrophileHigh
Organolanthanide (e.g., SmI2)Reductive couplingPinacol-type couplingModerate
Grignard ReagentAddition to carbonyl/epoxideC-C bond formation and alcohol synthesisHigh

Rearrangement-Based Synthetic Strategies (e.g., Wolff Rearrangement, Wagner-Meerwein, Meinwald)

Molecular rearrangements offer elegant pathways to complex molecular architectures by reshuffling the carbon skeleton.

Wolff Rearrangement: This reaction transforms an α-diazoketone into a ketene (B1206846), which can be trapped by various nucleophiles. nih.gov A strategy for constructing a precursor to the 6-oxaspiro[3.4]octane system could involve the Wolff rearrangement of a diazoketone derived from a cyclobutane carboxylic acid derivative. The resulting ketene could then undergo an intramolecular [2+2] cycloaddition with a tethered alkene to form a cyclobutanone, which could be further elaborated to the target spirocycle.

Wagner-Meerwein Rearrangement: This rearrangement involves the 1,2-shift of an alkyl, aryl, or hydride group in a carbocationic intermediate. nih.gov It is often observed in the context of terpene chemistry but can be applied to the synthesis of spirocycles. A potential application could involve the acid-catalyzed rearrangement of a bicyclic alcohol, where the expansion or contraction of one of the rings leads to the formation of the desired spirocyclic framework.

Meinwald Rearrangement: The Meinwald rearrangement is the acid- or Lewis acid-catalyzed isomerization of an epoxide to a carbonyl compound. This reaction is particularly relevant for the synthesis of spirocycles when applied to spiro-epoxides. For the synthesis of the 6-oxaspiro[3.4]octane core, one could start with a vinylcyclobutane. Epoxidation of the double bond would yield a spiro-epoxide. Treatment of this epoxide with a Lewis acid, such as boron trifluoride etherate, could induce a rearrangement of the carbon skeleton to afford a cyclobutanone fused to a tetrahydrofuran ring, which is a key intermediate for this compound.

Oxidative Cyclization Reactions (e.g., Directed C-H Oxidation)

Oxidative cyclizations provide a direct means of forming heterocyclic rings from acyclic precursors. nih.govrsc.org Directed C-H oxidation has emerged as a powerful strategy for the selective functionalization of otherwise unreactive C-H bonds. nih.govrsc.orgfrontiersin.org

In the context of synthesizing the 6-oxaspiro[3.4]octane core, a substrate containing a cyclobutanol with a pendant alkyl or aryl group could be employed. A strategically placed directing group, such as a picolinamide (B142947) or a bidentate ligand, would position a transition metal catalyst (e.g., palladium, rhodium, or iron) in proximity to a specific C-H bond. frontiersin.org The catalyst would then mediate the oxidation of this C-H bond and facilitate the formation of a C-O bond with the cyclobutanol oxygen, thereby constructing the spirocyclic ether. This approach offers high levels of regio- and stereocontrol, depending on the nature of the directing group and the catalyst system. The development of catalyst systems that can selectively oxidize sp3 C-H bonds has made this a particularly attractive and atom-economical approach. nih.gov

Electrophilic Cyclization Methodologies

Electrophilic cyclization is a classic and effective method for the synthesis of heterocyclic compounds. nih.govmdpi.com This strategy typically involves the reaction of a nucleophile with an electrophile that is generated in situ from an unsaturated system.

A key strategy for the formation of the tetrahydrofuran ring of the 6-oxaspiro[3.4]octane system is the intramolecular cyclization of an alkenyl alcohol. mdpi.comresearchgate.net For instance, a 1-(3-butenyl)cyclobutanol could be treated with an electrophilic reagent such as N-iodosuccinimide (NIS) or mercuric trifluoroacetate. The electrophile would add to the double bond, creating an intermediate that is then trapped by the hydroxyl group to form the tetrahydrofuran ring. Subsequent reductive demercuration or removal of the iodine atom would yield the 6-oxaspiro[3.4]octane core. The stereochemical outcome of the cyclization can often be controlled by the geometry of the double bond and the reaction conditions. The presence of a silyl (B83357) group on the double bond has been shown to be necessary for the cyclization to proceed in some cases. mdpi.comresearchgate.net

Knoevenagel Condensation and Subsequent Cyclization

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group. wikipedia.orgsci-hub.se The resulting α,β-unsaturated product is a valuable intermediate for subsequent cyclization reactions. nih.govmdpi.comresearchgate.net

A synthetic route to a precursor for the 6-oxaspiro[3.4]octane system could begin with the Knoevenagel condensation of cyclobutanone with an active methylene compound such as malononitrile (B47326) or a cyanoacetate. wikipedia.orgsci-hub.se The resulting cyclobutylidene derivative could then undergo a series of transformations to introduce a side chain that can participate in a cyclization reaction. For example, reduction of one of the activating groups and subsequent functional group manipulation could lead to a precursor for an intramolecular Michael addition or an etherification reaction to form the tetrahydrofuran ring. This strategy has been successfully employed in the synthesis of a variety of spirocyclic systems. researchgate.net

Stereoselective and Enantioselective Synthesis Strategies for this compound Derivatives

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound and its derivatives is of paramount importance. nih.govrsc.orgresearchgate.netrsc.orgrsc.orgrsc.orgmdpi.com

Several strategies can be envisioned to introduce the desired stereochemistry at the C2 position and the spirocenter:

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material, such as an amino acid or a carbohydrate, the desired stereochemistry can be carried through the synthetic sequence. For example, L-proline has been used to prepare an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane. nih.gov

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions.

Asymmetric Hydrogenation: A racemic or prochiral ketone precursor to the amine could be resolved or asymmetrically reduced using a chiral hydrogenation catalyst (e.g., a Ru-BINAP complex) to set the stereocenter of the corresponding alcohol, which can then be converted to the amine.

Asymmetric Amination: The direct enantioselective amination of a ketone precursor is a more direct approach. This could potentially be achieved using a chiral aminating agent or a transition metal catalyst with a chiral ligand.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have been shown to be effective in promoting enantioselective aldol (B89426) and Michael reactions. nih.govresearchgate.net These reactions could be used to construct the carbon skeleton with high enantiopurity, which can then be cyclized to the desired spirocycle. The enantioselective synthesis of spirocycles has seen significant advancements with the rise of organocatalysis. rsc.orgrsc.org

Enzymatic Resolutions and Desymmetrizations: Enzymes, such as lipases or proteases, can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. Alternatively, an enzyme could be used to desymmetrize a prochiral or meso starting material, creating a single enantiomer of the product. Engineered carbene transferases have been used for the stereodivergent synthesis of azaspiroalkanes. acs.org

The choice of strategy will depend on the specific target molecule and the availability of starting materials and catalysts.

Strategy Method Key Principle Applicability to this compound
Chiral Pool SynthesisUse of enantiopure starting materialsTransfer of existing chiralityHigh
Asymmetric CatalysisAsymmetric hydrogenation, amination, organocatalysisCreation of new stereocenters with a chiral catalystHigh
Enzymatic MethodsKinetic resolution, desymmetrizationBiocatalytic stereocontrolModerate to High

Chiral Catalyst-Mediated Approaches (e.g., Asymmetric Cycloadditions, Enantioselective Aminations)

Chiral catalysts are instrumental in synthesizing enantiomerically enriched spirocycles. These catalysts create a chiral environment that directs the formation of one enantiomer over the other.

Asymmetric Cycloadditions: A notable strategy for constructing chiral spiroketals involves the catalytic asymmetric [3+2] cycloaddition of exocyclic enol ethers with p-quinones. acs.org This transformation, facilitated by a chiral N,N'-dioxides/Thulium(III) complex, yields a variety of enantiomerically enriched benzannulated spiroketal derivatives. acs.org The reaction proceeds with high efficiency and atom economy, achieving yields up to 99% and enantioselectivities up to 98% ee. acs.orgacs.org The catalyst's chiral pocket, influenced by the ligand and metal ion, is crucial for inducing enantioselectivity. acs.org

Another powerful method is the intramolecular hemiacetalization/oxy-Michael addition cascade, mediated by a bifunctional aminothiourea organocatalyst. nih.gov This approach enables the synthesis of spiroketal structures through the formation of contiguous oxacycles. High enantioselectivity is achieved via multipoint recognition by the catalyst through hydrogen bonding. nih.gov This method provides straightforward access to spiroketal frameworks that are prevalent in natural products like insect pheromones. nih.gov

Enantioselective Aminations: Enantioselective amination is a key step for introducing the amine functionality found in the target molecule. While direct enantioselective amination on the 6-oxaspiro[3.4]octane core is specific, broader methodologies for related structures highlight the potential pathways. For instance, chiral phase-transfer (PT) catalysis is a major field in asymmetric synthesis that can be applied to create chiral amines. nih.gov Novel chiral cation phase-transfer catalysts derived from cinchona alkaloids have been used for the enantioselective synthesis of spiro-3,2′-azetidine oxindoles, achieving high yields and enantiomeric ratios up to 2:98. nih.govacs.org These reactions often proceed under mild conditions, making them attractive for pharmaceutical applications. nih.gov

Furthermore, biocatalytic transaminase (ATA) technology presents a green alternative for producing chiral amines from prochiral ketones. researchgate.net These enzymes can provide high-purity chiral amines via asymmetric synthesis and are of significant industrial interest. researchgate.net

Catalyst SystemReaction TypeSubstratesKey Findings
Chiral N,N'-dioxides/Tm(III) complex[3+2] CycloadditionExocyclic enol ethers, 1,4-quinonesYields up to 99%, enantioselectivity up to 98% ee. acs.orgacs.org
Bifunctional aminothioureaCascade hemiacetalization/oxy-Michael additionHydroxyenonesHigh enantioselectivity through hydrogen bonding recognition. nih.gov
SF5-containing cinchona alkaloid derivativePhase-Transfer (PT) CatalysisIsatin-derived diazo compoundsEnantiomeric ratios up to 2:98 for spirocyclic azetidine (B1206935) oxindoles. nih.govacs.org
ω-Transaminase (ATA)Asymmetric AminationKetonesProvides high-purity chiral amines; effective in organic solvents. researchgate.net

Substrate-Controlled Diastereoselective Transformations

In substrate-controlled synthesis, the stereochemical outcome is dictated by the inherent chirality or structural features of the starting material. A study on the diastereoselective spiroannulation of phenolic substrates demonstrates this principle. nih.gov The size and location of substituents on the phenol (B47542) ring strongly influence the diastereoselectivity of the spiroether formation. For example, increasing the steric bulk of an alkyl group on the side chain from a methyl to a tertiary butyl group improved the diastereoselectivity of the cyclization. nih.gov The choice of oxidant, such as lead tetraacetate, also plays a critical role, affecting both chemical yield and diastereoselectivity. nih.gov This highlights how careful selection of the substrate can guide the stereochemical course of a reaction to favor the desired diastereomer.

Application of Chiral Auxiliaries and Directing Groups

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, having served its purpose of inducing asymmetry. wikipedia.org This is a reliable and versatile strategy for synthesizing enantiomerically pure compounds. wikipedia.orgnih.gov Commonly used auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. nih.govresearchgate.net

In the context of oxaspirocycles, chiral directing groups have been employed to achieve high levels of stereoselectivity. A recently discovered chiral 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine-derived directing group facilitates stereoselective palladium(II)-catalyzed intramolecular C(sp³)–O bond formation. kaist.ac.kr This method enables the activation of methylene C(sp³)–H bonds with excellent diastereoselectivity (up to 39:1 dr), allowing for the construction of a wide array of oxaspirocycles. kaist.ac.kr

Auxiliary/Directing GroupMethodKey Feature
Pseudoephedrine amidesDiastereoselective alkylationEnables stereospecific replacement of α-C-H bond with retention of stereochemistry. nih.gov
Chiral 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine (B8269753) derivativePd(II)-catalyzed C(sp³)–O bond formationDirecting group enables high diastereoselectivity (up to 39:1 dr) in oxaspirocycle synthesis. kaist.ac.kr
Evans' OxazolidinonesAsymmetric alkylations, aldol reactionsWidely used for stereoselective construction of complex molecules. researchgate.net

Methodologies for Stereocontrol at Quaternary Centers

The spirocyclic junction in this compound is a quaternary stereocenter, the construction of which is a significant synthetic challenge. rsc.org

One successful strategy involves the early-stage construction of the all-carbon quaternary center, followed by a double intramolecular SNAr reaction to form the spirocycle. dicp.ac.cnnih.gov This approach was used in a facile, large-scale synthesis of a chiral oxa-spirocyclic diphenol ligand known as O-SPINOL. dicp.ac.cnnih.gov

Another powerful technique is the stereocontrolled alkylation of pseudoephedrine amides. nih.gov Protocols for the direct, diastereoselective alkylation of α,α-disubstituted pseudoephedrine amide substrates have been developed. These reactions proceed via stereospecific enolization and subsequent alkylation, allowing for the creation of α-quaternary centers with high fidelity. The resulting products can then be transformed into a variety of optically active compounds. nih.gov

Novel and Green Synthetic Approaches Applicable to Oxaspirocycles

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient processes. These principles are being applied to the synthesis of complex molecules like oxaspirocycles.

Aqua-Mediated Reaction Systems

Water is an abundant, non-toxic, and inexpensive solvent, making it an ideal medium for green chemistry. researchgate.net The synthesis of spirocyclic compounds can be effectively carried out in aqueous media. researchgate.netmdpi.com For example, spiro[indole–pyrrolidine] derivatives have been synthesized in high yields through Michael condensation reactions conducted in water at room temperature. mdpi.com These aqua-mediated systems offer advantages such as experimental simplicity, short reaction times, and the avoidance of volatile organic solvents. mdpi.com

Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety, improved reaction control, higher yields, and greater scalability. syrris.jp This technology has been successfully applied to the complex, multi-step total synthesis of spirocyclic natural products. The synthesis of key building blocks for Spirodienal A and Spirangien A was accomplished using a suite of flow-through processes, including hydrogenations, crotylations, and spiroketalizations. syrris.jp The use of automated flow systems can also be combined with other technologies, like biocatalysis, to create efficient, multi-step processes for producing key intermediates such as chiral amines. researchgate.net

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis offers a powerful platform for the generation of compound libraries based on the this compound core, facilitating rapid structure-activity relationship (SAR) studies in drug discovery. This technique may be applied to construct combinatorial libraries of spirocyclic heterocycles for screening in bioassays. youtube.com The primary advantages of solid-phase synthesis include the ability to drive reactions to completion using excess reagents and the simplification of purification to simple filtration and washing steps. nih.gov

A common strategy involves immobilizing a precursor to the spirocyclic scaffold onto a solid support, such as a resin. For spirocycle synthesis, the Regenerating Michael (REM) linker is particularly advantageous due to its traceless nature, meaning no part of the linker remains on the final product after cleavage. nih.gov The reaction progress on the insoluble support can be monitored using techniques like infrared (IR) spectroscopy to track changes in functional groups, as conventional NMR is not feasible for intermediates attached to the resin. nih.gov

The general workflow for generating a library of this compound analogs would involve:

Attachment of a suitable starting material (e.g., a functionalized cyclopentanone (B42830) or a precursor to the oxetane (B1205548) ring) to a solid support.

Stepwise construction of the spirocyclic core on the resin.

Introduction of the amine functionality or a precursor group.

Diversification of the molecule, for example, by acylating or alkylating the amine group with a variety of building blocks.

Cleavage of the final products from the resin.

This high-throughput approach allows for the systematic modification of different parts of the molecule, enabling the exploration of a broad chemical space around the core scaffold. nih.govjove.com

Table 1: Comparison of Solid-Phase vs. Solution-Phase Synthesis for Library Generation

Feature Solid-Phase Synthesis Solution-Phase Synthesis
Purification Simple filtration and washing of the resin nih.gov Often requires chromatography or crystallization
Reagent Use Can use a large excess of reagents to drive reactions to completion nih.gov Stoichiometric control is more critical; excess reagents complicate purification
Reaction Monitoring Indirect methods like IR spectroscopy are typically used nih.gov Direct monitoring by TLC, NMR, LC-MS is possible
Automation Highly amenable to automation and high-throughput formats nih.gov Automation is more complex and less common
Scale Typically used for small-scale library generation More easily scalable to larger quantities

**2.4. Precursor Design and Functionalization Strategies for this compound Analogs

The design of precursors and the strategies for their functionalization are critical for the successful synthesis of this compound and its derivatives. These strategies encompass methods for ring formation, introduction of key functional groups, and late-stage modifications to build molecular diversity.

Cyclic α-diazo carbonyl compounds are highly versatile intermediates in organic synthesis that can be employed in the construction of the 6-oxaspiro[3.4]octane framework. mdpi.com These compounds are typically synthesized via deformylative diazo transfer from an activated ketone precursor. mdpi.com

The reactivity of α-diazo ketones can be harnessed in several ways to build the spirocyclic system. For instance, a key reaction is the metal-catalyzed intramolecular C-H insertion. A suitably designed linear precursor containing both a diazo-keto group and a tethered oxetane could, upon treatment with a rhodium or copper catalyst, undergo cyclization to form the cyclopentane (B165970) ring, thereby generating the spiro-oxetane core.

Alternatively, cyclic α-diazo ketones can participate in cycloaddition reactions. While not directly forming the 6-oxaspiro[3.4]octane system, they can be used to construct a fused ring system that is later rearranged or fragmented. For example, a Pd-catalyzed cross-coupling of a cyclic α-diazo ketone with an arylboronic acid can yield an α-aryl-α,β-unsaturated carbonyl compound, introducing a point of diversity that can be further manipulated. mdpi.com

Once the this compound core is established, a wide array of functional group interconversions can be employed to synthesize diverse analogs. solubilityofthings.com These transformations are crucial for fine-tuning the physicochemical properties and biological activity of the molecule. solubilityofthings.comuniv.kiev.ua

The primary amine of this compound is a key handle for derivatization. Standard transformations include:

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation/Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the introduction of a vast range of substituents, enabling systematic exploration of the chemical space around the spirocyclic core. univ.kiev.ua Furthermore, other functional groups present in precursors or introduced during the synthesis can be manipulated. For example, a hydroxyl group could be converted to an ether or ester, or a halide could be used in cross-coupling reactions. organic-chemistry.orgvanderbilt.edu

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. nih.gov This strategy is particularly valuable as it allows for the direct modification of the C-H bonds of the core scaffold, providing access to derivatives that might be difficult to synthesize through traditional multi-step routes. nih.govspirochem.com

For the 6-oxaspiro[3.4]octane framework, LSF could target the C-H bonds on the cyclopentane ring. Key LSF methodologies include:

Metal-Catalyzed C-H Activation: Palladium catalysis can be used for the direct arylation of C-H bonds. For example, a catalytic system like PdCl₂/bipy/Ag₂CO₃ could potentially functionalize specific positions on the spirocycle. nagoya-u.ac.jp

Photoredox Catalysis: This approach uses light to generate reactive radical intermediates under mild conditions. spirochem.comnih.gov A photocatalyst can enable the functionalization of sp³ C-H bonds by generating a carbon-centered radical on the cyclopentane ring, which can then be trapped by a variety of coupling partners. This method offers complementary regioselectivity compared to traditional ionic reactions. nih.gov

These advanced techniques provide powerful tools to rapidly generate analogs from a common advanced intermediate, accelerating the drug discovery process. spirochem.com

Aminolysis is a chemical reaction in which a molecule is cleaved by reaction with ammonia (B1221849) or an amine. chemistrysteps.com This strategy can be pivotal for introducing the crucial amine functionality into the 6-oxaspiro[3.4]octane scaffold. The reaction typically proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.com

A plausible synthetic route could involve a precursor such as 6-oxaspiro[3.4]octan-2-one . The aminolysis of this spirocyclic ketone via reductive amination would be a direct method for installing the amine. In this two-step, one-pot process, the ketone first reacts with ammonia to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride to yield the primary amine, this compound.

Alternatively, a spirocyclic lactone or a suitably activated ester positioned on the cyclopentane ring could undergo aminolysis. However, the aminolysis of esters is generally less efficient than using more reactive acyl chlorides and often requires harsher conditions due to the poor leaving group nature of the alkoxy group. chemistrysteps.com A more effective approach might involve the ring-opening of a spirocyclic epoxide fused to the cyclopentane ring by ammonia, which would install both an amine and a hydroxyl group.

The Curtius rearrangement is a versatile and reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its tolerance of a wide range of functional groups and its complete retention of stereochemistry at the migrating carbon center. wikipedia.orgnih.gov It proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the amine. wikipedia.orgrsc.org

For the synthesis of this compound, a precursor such as 6-oxaspiro[3.4]octane-2-carboxylic acid would be ideal. The synthesis would proceed as follows:

Acyl Azide Formation: The carboxylic acid is converted to an acyl azide. This can be achieved by reacting an acyl chloride with sodium azide, or through one-pot procedures using reagents like diphenylphosphoryl azide (DPPA) directly from the carboxylic acid. organic-chemistry.orgnih.gov

Rearrangement: The acyl azide is heated, causing it to rearrange into an isocyanate with the loss of nitrogen gas. This rearrangement is a concerted process, avoiding the formation of a free nitrene intermediate. wikipedia.org

Hydrolysis/Trapping: The resulting isocyanate is then treated with water or acid to hydrolyze it to the primary amine via an unstable carbamic acid intermediate, which decarboxylates spontaneously. organic-chemistry.org Alternatively, the isocyanate can be trapped with an alcohol (like t-butanol) to form a stable carbamate (B1207046) (e.g., a Boc-protected amine), which can be deprotected under mild conditions. nih.gov

This method is particularly advantageous as it produces clean primary amines without contamination from secondary or tertiary amine byproducts that can plague other amination methods. nih.gov

Table 2: Summary of Amine Introduction Strategies

Method Precursor Key Transformation Advantages
Reductive Amination 6-Oxaspiro[3.4]octan-2-one Ketone + NH₃ + Reducing Agent → Amine Direct, often high-yielding
Curtius Rearrangement 6-Oxaspiro[3.4]octane-2-carboxylic acid R-COOH → R-NCO → R-NH₂ wikipedia.orgrsc.org Excellent functional group tolerance; retention of stereochemistry; clean primary amine product nih.gov

Structural Characterization and Elucidation Methodologies for 6 Oxaspiro 3.4 Octan 2 Amine Systems

Advanced Spectroscopic Techniques in Structural Determination

The elucidation of the molecular structure of 6-Oxaspiro[3.4]octan-2-amine, a compound featuring a unique spirocyclic system combining a cyclobutane (B1203170) and a tetrahydrofuran (B95107) ring with an amine functionality, relies on a suite of advanced spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the precise molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR methods)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be essential for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the protons on the cyclobutane ring, the tetrahydrofuran ring, and the amine group. The chemical shifts are influenced by the proximity of the oxygen and nitrogen atoms. The protons on the carbon adjacent to the amine group (C2) and those on the carbons adjacent to the ether oxygen (C5 and C7) would appear at a lower field (higher ppm) due to the deshielding effect of these electronegative atoms. The spirocyclic nature of the molecule would also lead to complex splitting patterns (multiplicity) due to the rigid stereochemical relationships between adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals would be anticipated in a chiral environment. The spiro carbon (C4) would have a characteristic chemical shift. The carbons bonded to the nitrogen (C2) and oxygen (C5 and C7) would be shifted downfield. The chemical shifts of the cyclobutane carbons would be influenced by ring strain. ipb.pt

2D NMR Methods: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the complete molecular framework.

COSY spectra would reveal proton-proton couplings, confirming the connectivity of protons within the cyclobutane and tetrahydrofuran rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity across the spiro junction and confirming the positions of the functional groups. bas.bg

Representative NMR Data for a Spiro[3.4]octane System:

Atom ¹H Chemical Shift (ppm, hypothetical) ¹³C Chemical Shift (ppm, hypothetical)
H23.1 - 3.350 - 55
H3, H3'1.8 - 2.230 - 35
H5, H5'3.6 - 3.865 - 70
H7, H7'1.9 - 2.325 - 30
NH₂1.5 - 2.5 (broad)-
C2-50 - 55
C3-30 - 35
C4 (spiro)-40 - 45
C5-65 - 70
C7-25 - 30
C8-35 - 40

Note: This table presents hypothetical data based on typical chemical shifts for similar structural motifs.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₁₃NO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental formula. The nominal monoisotopic mass is 127.10 Da.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern is often predictable and provides valuable structural clues. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.comlibretexts.org In the case of this compound, this could lead to the loss of a propyl radical from the cyclobutane ring, resulting in a stable iminium ion. The tetrahydrofuran ring can also undergo characteristic cleavages.

Predicted Mass Spectrometry Data:

Adduct m/z (predicted)
[M+H]⁺128.10700
[M+Na]⁺150.08894
[M-H]⁻126.09244

Data sourced from PubChem. Current time information in Le Flore County, US.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine and ether functional groups.

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-N stretching: This vibration usually appears in the 1020-1250 cm⁻¹ region.

C-O-C stretching: The asymmetric stretch of the ether linkage in the tetrahydrofuran ring would be expected to produce a strong absorption band in the 1070-1150 cm⁻¹ range. ijrpc.com

C-H stretching: Aliphatic C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. docbrown.info

Raman Spectroscopy: Raman spectroscopy can provide complementary information. While the N-H and C-O stretches are also Raman active, the C-C bond vibrations of the cyclobutane and tetrahydrofuran rings, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum.

Characteristic Vibrational Frequencies:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Primary Amine (R-NH₂)N-H stretch3300 - 3500 (two bands)
N-H bend1590 - 1650
Ether (C-O-C)C-O stretch1070 - 1150 (strong)
Alkane (C-H)C-H stretch2850 - 3000

Chiroptical and Chromatographic Methods for Stereochemical Analysis

Due to the presence of a chiral center at the C2 position of the cyclobutane ring, this compound can exist as a pair of enantiomers. The determination of the enantiomeric ratio and the assignment of the absolute configuration are crucial aspects of its complete structural characterization.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Ratio Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric purity of a chiral compound. nih.govnih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the separation of the enantiomers of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a common first choice. The mobile phase would likely consist of a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and reduce tailing of the basic amine analyte. researchgate.netchiralpedia.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric ratio and enantiomeric excess (ee) can be accurately quantified.

Research Applications and Methodologies for Biological Exploration of Spirocyclic Amines

Scaffold Design Strategies for Chemical Biology Probes and Compound Libraries

The design of effective chemical biology probes and diverse compound libraries hinges on the strategic selection and modification of core molecular scaffolds. Spirocyclic amines, such as 6-Oxaspiro[3.4]octan-2-amine, serve as valuable starting points for creating collections of molecules with novel and biologically relevant properties.

Construction of Three-Dimensional Chemical Space in Screening Libraries

The exploration of three-dimensional (3D) chemical space is a critical endeavor in modern drug discovery, moving beyond the traditional "flatland" of aromatic compounds. nih.govtandfonline.com Spirocyclic scaffolds are instrumental in this effort due to their inherent and well-defined 3D structures. nih.govenamine.net

The inclusion of spirocyclic compounds, such as derivatives of this compound, in screening libraries significantly enhances their structural diversity. nih.govchemdiv.com These scaffolds, rich in sp³-hybridized carbons, introduce molecular complexity and rigidity, which can lead to more specific and potent interactions with biological targets. nih.govlifechemicals.comnih.gov The defined spatial arrangement of functional groups on a spirocyclic core allows for a more systematic exploration of the steric and electronic requirements of a binding site. nih.gov For instance, a library of spirocycles can present a wider range of shapes and vectoral arrays of substituents compared to more flexible or planar molecules. enamine.netnih.gov

The design of such libraries often involves creating a series of related scaffolds with incremental changes. nih.govnih.gov This can include varying the size of the rings, altering the stereochemistry at the spirocenter, and introducing different points for diversification. nih.gov This systematic approach allows for a controlled survey of the chemical space surrounding a particular spirocyclic core. nih.gov The overarching goal is to populate screening collections with unique, 3D-shaped molecules that have a higher probability of interacting with the complex and often underexplored binding sites of proteins. chemdiv.comacs.org

Rational Design of Conformationally Restricted Systems for Target Selectivity

A key strategy in drug design is the use of conformational restriction to enhance binding affinity and, crucially, selectivity for a specific biological target over others. tandfonline.comenamine.net Spirocyclic scaffolds are ideally suited for this purpose as their rigid nature reduces the entropic penalty upon binding to a protein. enamine.netlifechemicals.com

The rational design of conformationally restricted systems often begins with a known ligand or a pharmacophore model. By incorporating the key functional groups onto a spirocyclic framework like this compound, medicinal chemists can lock these groups into a specific spatial orientation that is hypothesized to be optimal for binding to the desired target. nih.gov This can lead to a significant improvement in selectivity, as the rigid conformation may not be well-accommodated by the binding sites of off-target proteins. tandfonline.comnih.gov

For example, pharmacophore models for certain receptor ligands specify precise distances between a basic amino group and hydrophobic regions. nih.gov The design of spirocyclic compounds with an exocyclic amine, a feature present in this compound, allows for the systematic variation of these distances to optimize binding affinity and selectivity for the intended target, such as the σ₁ receptor. nih.gov The stereochemistry of the spirocycle is also a critical factor, as different diastereomers will present the substituents in distinct spatial arrangements, often leading to significant differences in biological activity. nih.gov This principle of using rigid scaffolds to enforce a bioactive conformation is a powerful tool for developing highly selective chemical probes and therapeutic candidates. tandfonline.com

Methodologies for Investigating Target Interaction Mechanisms

Once novel spirocyclic amines are designed and synthesized, a variety of in vitro methodologies are employed to elucidate their mechanisms of action and characterize their interactions with biological targets.

In Vitro Enzyme Inhibition Assay Methodologies (focus on mechanistic insights)

To understand how a compound like a derivative of this compound might inhibit an enzyme, a series of in vitro assays are conducted to determine not just if it inhibits, but how. nih.gov These mechanistic studies are crucial for optimizing structure-activity relationships (SAR) and predicting in vivo efficacy. nih.gov

The initial step is typically to determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀). Following this, kinetic studies are performed to elucidate the mode of inhibition. This involves measuring the initial reaction rates of the enzyme at various substrate and inhibitor concentrations. nih.gov

Key types of reversible inhibition that can be distinguished include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency. This type of inhibition is not affected by substrate concentration. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.

By plotting the data using methods like the Lineweaver-Burk or Dixon plots, the type of inhibition and the inhibition constant (Kᵢ) can be determined. To investigate if an inhibitor is reversible or irreversible, a "jump-dilution" experiment can be performed. In this assay, the enzyme and inhibitor are pre-incubated, and then the mixture is diluted significantly. A reversible inhibitor will dissociate, and enzyme activity will be restored, whereas an irreversible inhibitor will remain bound. nih.gov

Below is a table summarizing common enzyme inhibition assay parameters:

ParameterDescriptionInformation Gained
IC₅₀ Concentration of inhibitor required to reduce enzyme activity by 50%.Potency of the inhibitor.
Kᵢ Inhibition constant; the dissociation constant of the enzyme-inhibitor complex.Affinity of the inhibitor for the enzyme.
Mode of Inhibition Competitive, non-competitive, uncompetitive, or mixed.The mechanism by which the inhibitor interacts with the enzyme and/or enzyme-substrate complex.

Receptor Ligand Binding Studies (e.g., using radioligands or fluorescent probes in vitro)

Receptor ligand binding assays are fundamental for characterizing the interaction of a compound with a specific receptor. labome.comsigmaaldrich.com These assays are used to determine the affinity of a ligand for its receptor and the density of receptors in a given tissue or cell preparation. sigmaaldrich.com

A common method is the radioligand binding assay . In this technique, a radiolabeled form of a known ligand (the radioligand) is incubated with a preparation of membranes containing the receptor of interest. The binding of the radioligand is measured in the presence and absence of increasing concentrations of the unlabeled test compound, such as a derivative of this compound. The ability of the test compound to displace the radioligand from the receptor is a measure of its own binding affinity. sigmaaldrich.com

Saturation binding assays are used to determine the equilibrium dissociation constant (Kₑ) and the maximum number of binding sites (Bₘₐₓ) by incubating the receptor preparation with increasing concentrations of the radioligand. sigmaaldrich.com

Competition binding assays are used to determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to compete with a fixed concentration of the radioligand. nih.gov

Fluorescent probes offer an alternative to radioligands, avoiding the hazards associated with radioactivity. The principles are similar, with changes in fluorescence intensity, polarization, or resonance energy transfer being used to monitor the binding event. labome.com

Label-free technologies like Surface Plasmon Resonance (SPR) can also be employed. In SPR, one interacting partner (e.g., the receptor) is immobilized on a sensor surface, and the binding of the other partner (the ligand) is detected in real-time as a change in the refractive index at the surface. labome.com This provides kinetic data on both the association (kₐ) and dissociation (kₑ) rates of the interaction. labome.com

The following table outlines key parameters obtained from receptor binding studies:

ParameterDescriptionMethod of Determination
Kₑ Equilibrium dissociation constant; concentration of ligand at which 50% of the receptors are occupied at equilibrium.Saturation Binding Assay
Bₘₐₓ Maximum number of binding sites.Saturation Binding Assay
Kᵢ Inhibition constant; affinity of a competing ligand.Competition Binding Assay
kₐ (kₒₙ) Association rate constant.Surface Plasmon Resonance (SPR)
kₑ (kₒff) Dissociation rate constant.Surface Plasmon Resonance (SPR)

Methodologies for Investigating Cellular Pathway Modulation (using in vitro cell-based assays)

While binding assays confirm interaction with a target, cell-based assays are necessary to understand the functional consequences of this interaction within a cellular context. oup.com These assays can reveal whether a compound acts as an agonist, antagonist, or inverse agonist and can help to elucidate the downstream signaling pathways that are affected.

For G-protein coupled receptors (GPCRs), a common target for spirocyclic amines, a variety of cell-based assays can be used. nih.gov For example, agonist-induced activation of a GPCR can lead to changes in the intracellular concentration of second messengers like cyclic AMP (cAMP) or calcium ions (Ca²⁺). These changes can be monitored using reporter gene assays, where the expression of a reporter protein (e.g., luciferase or β-galactosidase) is placed under the control of a response element that is sensitive to the second messenger.

To investigate the effect of spirocyclic amines on cell proliferation, assays that measure metabolic activity, such as the MTT or MTS assay, can be used. oup.com These colorimetric assays provide an indication of the number of viable cells. To gain more detailed insights into how a compound affects cellular pathways, techniques like Western blotting can be used to measure changes in the phosphorylation state or expression levels of key signaling proteins. High-content screening (HCS) platforms can combine automated microscopy with fluorescent probes to simultaneously measure multiple cellular parameters, providing a detailed picture of the compound's effects on cell health, morphology, and signaling pathways.

The table below lists examples of cell-based assays and the information they provide:

Assay TypePrincipleInformation Obtained
Reporter Gene Assay Measurement of the expression of a reporter gene linked to a specific signaling pathway.Functional activity (agonist/antagonist) and pathway modulation.
Second Messenger Assay Detection of changes in intracellular levels of molecules like cAMP or Ca²⁺.Elucidation of proximal signaling events.
Cell Proliferation Assay (e.g., MTT) Colorimetric measurement of metabolic activity, which correlates with cell number.Effects on cell viability and growth. oup.com
Western Blotting Immunodetection of specific proteins to measure their expression or post-translational modification (e.g., phosphorylation).Modulation of specific signaling proteins and pathways.
High-Content Screening (HCS) Automated microscopy and image analysis to quantify multiple cellular parameters.Detailed phenotypic profiling of compound effects.

Target Engagement Study Methodologies

To understand the therapeutic potential of this compound, it is crucial to identify its molecular targets and confirm its engagement with them within a cellular context. While direct target engagement studies for this specific compound are not found in the literature, a variety of well-established methodologies are available for such investigations.

A primary approach involves affinity-based techniques. One such method is affinity chromatography , where a derivative of this compound is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified using mass spectrometry.

Another powerful technique is the use of chemical probes . Here, a version of this compound would be synthesized with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, and a photo-reactive group. This probe can be introduced to living cells, and upon UV irradiation, it will covalently bind to its protein targets. The tagged proteins can then be isolated and identified.

Furthermore, cellular thermal shift assays (CETSA) provide a label-free method to assess target engagement. This technique is based on the principle that a protein's thermal stability is altered upon ligand binding. Cells would be treated with this compound and then heated. The soluble fraction of proteins at different temperatures is analyzed by techniques like Western blotting or mass spectrometry to identify proteins that have been stabilized by the compound.

Finally, DNA-encoded library (DEL) technology represents a high-throughput screening strategy that could be employed to identify potential targets. tandfonline.com This method involves screening vast libraries of DNA-tagged compounds to find ligands that bind to a specific protein of interest. tandfonline.com

These methodologies, while not yet reported for this compound, are fundamental in the early stages of drug discovery to elucidate the mechanism of action of novel chemical entities.

Development of Structure-Activity Relationship (SAR) Methodologies

The development of a robust Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry, guiding the optimization of a lead compound into a drug candidate. For this compound, this would involve a systematic exploration of how modifications to its chemical structure affect its biological activity.

The exploration of the SAR of this compound would be driven by iterative cycles of chemical synthesis and biological testing. nih.govnih.gov This process begins with the synthesis of a focused library of analogues. For instance, modifications could be made to the amine group, such as acylation or alkylation, or by introducing substituents onto the spirocyclic core.

Each newly synthesized compound would then be subjected to a panel of in vitro biological assays to determine its potency, selectivity, and other relevant pharmacological parameters. The data from these assays would then inform the design of the next generation of analogues, creating a continuous loop of design, synthesis, and testing aimed at improving the compound's desired properties. This iterative process is crucial for building a comprehensive understanding of the SAR. nih.govnih.gov

The spirocyclic core is a defining feature of this compound, and its rigid, three-dimensional nature can significantly influence how the molecule interacts with its biological targets. ontosight.aienamine.net The spiro center can lock the conformation of the molecule, which can lead to optimized orientation of binding elements and improved efficacy. tandfonline.com

To analyze the influence of the spiro-structure, a series of analogues would be synthesized where the spirocyclic core is systematically altered. For example, the ring sizes could be varied, or the oxygen atom could be replaced with other heteroatoms. These modified compounds would then be evaluated in biological assays to understand how these changes in the spiro-architecture impact binding affinity and selectivity. ontosight.ainih.gov Computational modeling and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could also be employed to visualize the binding mode of this compound and its analogues, providing a detailed understanding of the role of the spiro-structure in the interaction profile.

Achieving selectivity for a desired biological target over off-targets is a critical goal in drug discovery. For this compound, methodologies to optimize its functional group substituents would be key to enhancing its selectivity.

A common strategy is the use of bioisosteric replacement , where functional groups are swapped with others that have similar physical or chemical properties but may lead to different interaction profiles. For example, the primary amine could be replaced with other groups capable of hydrogen bonding to fine-tune binding interactions.

Another approach is structure-based design . If the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how different substituents on the this compound scaffold might interact with the binding site. This allows for the rational design of analogues with improved selectivity.

The generation of a selectivity panel , where the compound and its analogues are tested against a range of related and unrelated proteins, is also essential. This provides a quantitative measure of selectivity and helps to guide the optimization process.

Illustrative Data Table for SAR Studies

The following table is a hypothetical representation of data that would be generated during an SAR study of this compound analogues.

Compound IDModificationTarget A IC₅₀ (nM)Target B IC₅₀ (nM)Selectivity (B/A)
This compound Parent Compound50025005
Analogue 1N-acetylation250500020
Analogue 2N-methylation45020004.4
Analogue 37-Fluoro substitution100300030

Advanced Analytical Methodologies for Biological Studies

To fully characterize the biological properties of this compound, advanced analytical methodologies are required to assess its metabolic fate and stability.

Understanding the metabolic stability and identifying the metabolites of a compound are critical aspects of preclinical development. bioivt.comwuxiapptec.com For this compound, this would involve incubating the compound with various in vitro systems that mimic mammalian metabolism. scispace.comresearchgate.net

Commonly used in vitro systems include:

Liver microsomes: These are preparations of the endoplasmic reticulum from liver cells and are rich in cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. scispace.com

Hepatocytes: These are whole liver cells that contain a broader range of metabolic enzymes, providing a more complete picture of metabolism. scispace.comresearchgate.net

S9 fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. scispace.com

After incubation, the samples would be analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-MS). This allows for the separation and identification of the parent compound and its metabolites based on their retention times and mass-to-charge ratios. wuxiapptec.com

The rate of disappearance of the parent compound over time provides a measure of its metabolic stability. The identified metabolites can then be structurally characterized, which is crucial for understanding potential safety liabilities and for designing compounds with improved metabolic profiles. bioivt.com

Hypothetical Metabolic Stability Data

This table illustrates the type of data that would be collected from an in vitro metabolic stability assay.

In Vitro SystemHalf-life (t½, min)Intrinsic Clearance (μL/min/mg protein)
Human Liver Microsomes4515.4
Rat Liver Microsomes3023.1
Human Hepatocytes6011.5

Application of Isotopic Labeling for Mechanistic Elucidation in Biological Contexts

Isotopic labeling is a powerful and indispensable technique in biochemical and pharmacological research to trace the metabolic fate of molecules and elucidate complex biological mechanisms. nih.govwikipedia.org This method involves the substitution of one or more atoms of a compound with their stable heavy isotopes, such as Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Oxygen-18 (¹⁸O). fiveable.me The resulting isotopically labeled molecule is chemically identical to the parent compound but possesses a different mass, which allows it to be distinguished and tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgfiveable.me

While specific published research on the isotopic labeling of this compound is not extensively available, the established principles of this methodology can be applied to explore its biological activities. By strategically placing isotopes at various positions within the this compound structure, researchers can gain critical insights into its metabolic stability, identify its metabolites, and clarify its mechanism of action at a molecular level.

For instance, labeling the spirocyclic scaffold can help determine the metabolic stability of the ring system. The oxetane (B1205548) and cyclobutane (B1203170) rings are unique structural motifs, and understanding their biotransformation is crucial. By introducing ¹³C into the carbon backbone of the spirocycle, researchers can follow the distribution of the core structure throughout a biological system and identify metabolites where the ring has been opened or modified.

Similarly, selective deuteration of the molecule can be used to probe specific metabolic pathways. The C-H bonds at positions susceptible to enzymatic oxidation by cytochrome P450 enzymes can be replaced with C-D bonds. The stronger C-D bond can slow down the rate of bond cleavage, a phenomenon known as the kinetic isotope effect (KIE). Observing a significant KIE would provide strong evidence that a particular position is a primary site of metabolism.

The application of isotopic labeling extends to target engagement studies. A labeled version of this compound could be used in chemoproteomic experiments to identify its protein binding partners. After incubation with cells or cell lysates, covalently bound targets can be identified by the isotopic signature of the small molecule attached to them.

The table below illustrates potential isotopologues of this compound and their specific applications in mechanistic studies.

Table 1: Potential Isotopologues of this compound and Their Research Applications

Isotopologue Isotope Position Analytical Technique(s) Potential Research Application
[¹⁵N]-6-Oxaspiro[3.4]octan-2-amine Amine group MS, NMR Tracing nitrogen metabolism, identifying N-dealkylation or N-oxidation products.
[¹³C₄]-6-Oxaspiro[3.4]octan-2-amine Cyclobutane ring MS, NMR Assessing metabolic stability of the cyclobutane moiety, pathway elucidation.
[²H₂]-6-Oxaspiro[3.4]octan-2-amine C5 position (oxetane ring) MS, NMR Probing for kinetic isotope effects to determine if oxidation occurs on the oxetane ring.

To further illustrate the utility of this approach, consider a hypothetical in vitro metabolism study using liver microsomes. The data generated can be analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry) to detect the parent compound and its metabolites.

Table 2: Illustrative Mass Spectrometry Data for a Hypothetical Metabolic Study of this compound

Compound Formula Unlabeled [M+H]⁺ (m/z) [¹³C₄]-Labeled [M+H]⁺ (m/z) Inferred Metabolic Transformation
Parent Compound C₇H₁₃NO 128.1070 132.1204 -
Metabolite 1 C₇H₁₃NO₂ 144.0919 148.1053 Hydroxylation (+16 Da)
Metabolite 2 C₇H₁₁NO 126.0913 130.1047 Dehydrogenation (-2 Da)

Note: m/z values are theoretical and for illustrative purposes.

The data in Table 2 demonstrates how isotopic labeling provides unambiguous confirmation of the origin of a metabolite. The consistent mass shift of +4 Da between the unlabeled and ¹³C-labeled versions of the parent compound and its metabolites confirms that the spirocyclic core remains intact during these specific biotransformations. This level of detail is critical for building a comprehensive understanding of the biological activity of spirocyclic amines like this compound.

Future Directions and Emerging Research Avenues for 6 Oxaspiro 3.4 Octan 2 Amine Derivatives

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The future synthesis of 6-oxaspiro[3.4]octan-2-amine derivatives is geared towards methodologies that are not only efficient but also environmentally sustainable and scalable for industrial application. A significant advancement in this area is the use of iodocyclization to create oxa-spirocyclic cores, a method that has been used to prepare over 150 such compounds. rsc.orgrsc.org This approach can simplify the preparation of known molecules and provide access to novel chemical space. rsc.org

Researchers are also focusing on one-pot multicomponent reactions, which increase efficiency by combining several synthetic steps without isolating intermediates. The [3+2] cycloaddition reaction inspired by isatin (B1672199) is a prime example, allowing for the stereoselective synthesis of complex spirooxindole derivatives. acs.org Furthermore, catalyst-free protocols are being developed, such as the stereospecific insertion of cyclic amidines into cyclopropanones, which offers a direct and easily applicable route to congested spirocyclic systems. acs.org For industrial-scale production, novel routes based on reactions like the nitro aldol (B89426) condensation have been shown to be preferable for certain spirocycles. nih.gov The development of transition-metal-catalyzed reactions, including those using rhodium, also presents a straightforward method for preparing versatile heterocyclic spiro-compounds with a wide range of compatible functional groups. acs.org

Advanced Computational Design for Predictive Synthesis and Targeted Functionality

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel spirocyclic compounds. Molecular docking studies are routinely used to predict the binding modes and affinities of spiro-derivatives with their protein targets. For instance, docking simulations have been crucial in elucidating how spirooxindole compounds inhibit the p53-MDM2 protein-protein interaction, a key target in cancer therapy. nih.gov These studies can identify critical interactions, such as hydrogen bonds between the ligand and specific amino acid residues like LEU54. nih.gov

Beyond predictive binding, computational methods are used to understand the fundamental properties of these molecules. For example, computational calculations using Natural Bond Orbital (NBO) analysis have been employed to reveal the nature of bonding in novel silicon-based spirocyclic compounds. rsc.org Molecular dynamics simulations further allow researchers to assess the stability of protein-ligand complexes over time, providing insights into the dynamic behavior of these systems. nih.gov This predictive power enables a more rational, "design-test-optimize" cycle, saving significant time and resources compared to traditional empirical screening.

Expansion of Spirocyclic Chemical Space through Novel Methodologies and Heteroatom Combinations

A major thrust in current research is the expansion of the known spirocyclic chemical space. This involves creating novel molecular frameworks and incorporating a wider variety of heteroatoms beyond oxygen and nitrogen. mdpi.com Scientists have developed general and practical approaches to previously under-explored classes of molecules, such as oxa-spirocycles. rsc.orgrsc.org

Novel synthetic strategies are key to this expansion. For example, Rh(III)-catalyzed [3+2]-annulation reactions have been developed to construct new spirocyclic frameworks containing a cyclobutane (B1203170) ring. acs.org Other innovative methods include the annulation of azaoxyallyl cations and catalyst-free insertions into cyclopropanone (B1606653) surrogates to furnish complex spirocyclic aminals. acs.orgnih.gov The incorporation of different heteroatoms is also a critical avenue for creating diversity. The synthesis of spirocycles centered on a hypervalent silicon atom demonstrates the potential for creating unique compounds with unusual oxidation states and high reactivity, opening doors to new material and chemical properties. rsc.org

Exploration of Specific Protein-Ligand Interaction Modalities for Novel Chemical Probes and Research Tools

Understanding the precise way spirocyclic ligands interact with their protein targets is fundamental to developing novel chemical probes and research tools. osu.edu The rigid nature of the spiro scaffold makes these compounds excellent candidates for probing protein binding pockets. enamine.net Detailed studies on spirooxindoles have provided significant insights into these interactions. For example, in the inhibition of the MDM2-p53 interaction, X-ray studies and molecular docking have shown that spirooxindoles can mimic key amino acids of p53, fitting into a specific hydrophobic pocket on MDM2. nih.gov

The specific interactions often involve a combination of polar and non-polar contacts. youtube.com Hydrogen bonds are frequently observed, such as between the indolinyl NH of a spirooxindole and the LEU54 residue of MDM2, or between a dioxothiazolidin ring and the Glu12 residue of CDK2. nih.govnih.gov Hydrophobic interactions with residues like Leu694 and Val702 in the EGFR protein kinase domain also play a crucial role in stabilizing the complex. nih.gov By mapping these specific interaction modalities, researchers can design highly selective chemical probes to study protein function and validate new drug targets.

Future Research Directions for this compound Derivatives

Research Area Key Methodologies and Approaches Goals
Efficient & Sustainable Synthesis Iodocyclization, One-Pot Multicomponent Reactions, Catalyst-Free Protocols, Transition-Metal Catalysis Increase yield, reduce waste, improve scalability for industrial use. rsc.orgrsc.orgacs.orgacs.orgnih.govacs.org
Computational Design Molecular Docking, Molecular Dynamics (MD) Simulations, NBO Analysis Predict binding affinity and mode, assess complex stability, design molecules with targeted functions. nih.govrsc.orgnih.gov
Expansion of Chemical Space Novel Annulation Reactions, Use of Novel Reagents (e.g., amidines), Incorporation of different heteroatoms (e.g., Silicon) Create diverse and novel spirocyclic scaffolds with unique properties. acs.orgacs.orgrsc.org
Protein-Ligand Interaction X-ray Crystallography, Native Mass Spectrometry, In-depth Docking Analysis Elucidate specific binding interactions (H-bonds, hydrophobic contacts) to develop selective chemical probes. nih.govnih.govosu.edu

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Oxaspiro[3.4]octan-2-amine, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis of spirocyclic amines often involves cycloaddition or ring-closing metathesis. For example, analogous spiro compounds (e.g., N-methyl-5-oxaspiro[3.4]octan-2-amine hydrochloride) are synthesized via nucleophilic substitution or catalytic hydrogenation . Reaction parameters like solvent polarity (e.g., THF vs. DCM), temperature (room temp vs. reflux), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect enantiomeric purity and yield. Characterization via 1^1H/13^{13}C NMR and LC-MS is essential to confirm structural integrity .

Q. How can spectroscopic data (NMR, IR, MS) be interpreted to confirm the structure of this compound?

  • Methodology :

  • NMR : The spirocyclic oxygen atom induces distinct deshielding in adjacent protons (δ ~3.5–4.5 ppm). The amine proton may appear as a broad singlet (~1.5–2.5 ppm) but can be obscured in D2_2O exchange experiments.
  • IR : Stretching vibrations for the amine group (N-H) appear at ~3300–3500 cm1^{-1}, while the ether (C-O-C) shows peaks near 1100 cm1^{-1}.
  • MS : Molecular ion peaks (e.g., m/z 141 for C7_7H11_{11}NO) and fragmentation patterns (e.g., loss of NH2_2 or CO groups) validate the molecular formula .

Q. What strategies are recommended for optimizing the purification of this compound from complex reaction mixtures?

  • Methodology : Column chromatography using silica gel with gradient elution (e.g., 5–20% MeOH in DCM) effectively separates polar byproducts. Recrystallization in ethanol/water mixtures can improve purity, while chiral HPLC may resolve enantiomers if asymmetric synthesis is employed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology : Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). To address this:

  • Replicate Studies : Conduct dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Meta-Analysis : Compare literature data using standardized metrics (e.g., IC50_{50} normalized to control assays) and identify confounding variables (e.g., solvent DMSO concentration) .
  • Structural Validation : Confirm compound identity in conflicting studies via cross-referencing NMR or crystallographic data .

Q. What computational approaches are suitable for predicting the reactivity and stereoelectronic properties of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for ring-opening reactions (e.g., B3LYP/6-31G* level). Electron density maps reveal nucleophilic sites (e.g., amine lone pairs) .
  • Molecular Dynamics : Simulate solvation effects (e.g., water vs. lipid bilayer) to predict bioavailability or membrane permeability .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

  • Methodology :

  • Scaffold Modification : Introduce substituents at the amine (e.g., alkylation) or oxygen atom (e.g., sulfonation) and assess changes in bioactivity .
  • Data Clustering : Use Principal Component Analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with experimental outcomes (e.g., binding affinity) .

Data Management and Reproducibility

Q. What criteria should be prioritized to ensure reproducibility in synthesizing and testing this compound?

  • Methodology :

  • Detailed Protocols : Document reaction conditions (e.g., exact stoichiometry, inert atmosphere use) and analytical parameters (e.g., NMR spectrometer frequency) .
  • Open Data Practices : Share raw spectra and crystallographic files in repositories like PubChem or Zenodo to facilitate independent validation .

Q. How can researchers address discrepancies between theoretical predictions and experimental results for this compound?

  • Methodology :

  • Error Analysis : Quantify deviations (e.g., ΔG error margins in DFT) and refine models using empirical corrections (e.g., scaling factors for vibrational frequencies) .
  • Hybrid Methods : Combine computational predictions with high-throughput screening to identify outliers and refine SAR hypotheses .

Tables for Key Data

Property Value/Descriptor Method Reference
Molecular FormulaC7_7H11_{11}NOHRMS
Boiling Point215–220°C (est.)Differential Scanning Calorimetry
LogP (Partition Coefficient)0.8 ± 0.2HPLC Retention Time
pKa (Amine)~9.5Potentiometric Titration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.